molecular formula C15H17NO4S B2731720 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide CAS No. 2249044-68-4

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide

Cat. No. B2731720
CAS RN: 2249044-68-4
M. Wt: 307.36
InChI Key: YBLPIKFQPVWVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it targets the COX-2 enzyme responsible for inflammation and pain while sparing the COX-1 enzyme responsible for protecting the stomach lining.

Mechanism of Action

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide works by inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause inflammation and pain. By selectively targeting COX-2, etoricoxib reduces inflammation and pain while sparing the COX-1 enzyme responsible for protecting the stomach lining. This leads to a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Biochemical and Physiological Effects:
This compound has been shown to have a rapid onset of action, with peak plasma concentrations reached within 1-2 hours of oral administration. It is highly protein-bound and undergoes extensive metabolism in the liver before being excreted in the urine and feces. This compound has a half-life of approximately 22 hours and is generally well-tolerated, with the most common side effects being headache, dizziness, and gastrointestinal discomfort.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide has several advantages for laboratory experiments, including its high selectivity for COX-2 and its rapid onset of action. However, its high protein-binding and extensive metabolism can make it difficult to accurately measure plasma concentrations. Additionally, its use in animal studies may be limited by its potential to cause gastrointestinal side effects.

Future Directions

There are several potential future directions for research on etoricoxib. One area of interest is its potential use in cancer treatment, as COX-2 inhibitors have been shown to have anti-tumor properties. Another area of interest is its potential use in combination with other drugs, such as opioids, to enhance pain relief while reducing the risk of side effects. Additionally, further research is needed to fully understand the long-term safety and efficacy of etoricoxib in various patient populations.

Synthesis Methods

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide is synthesized from 3-methyl-4-ethoxyaniline and 4-(methylsulfonyl)phenol through a series of reactions including acylation, cyclization, and sulfonation. The final product is a white to off-white crystalline powder with a melting point of 251-252°C.

Scientific Research Applications

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide has been extensively studied for its therapeutic potential in treating various inflammatory conditions. It has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been investigated for its potential use in cancer treatment, as COX-2 inhibitors have been shown to have anti-tumor properties.

properties

IUPAC Name

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)16-12-4-6-13(17)7-5-12/h4-10,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLPIKFQPVWVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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